Cyclopropylmethanesulfinyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

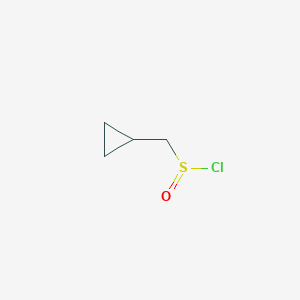

Cyclopropylmethanesulfinyl chloride is an organosulfur compound with the molecular formula C₄H₇ClOS It is a derivative of methanesulfonyl chloride, featuring a cyclopropyl group attached to the methanesulfinyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropylmethanesulfinyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethanethiol with sulfuryl chloride (SO₂Cl₂) under controlled conditions. The reaction typically proceeds as follows:

[ \text{Cyclopropylmethanethiol} + \text{Sulfuryl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and improved safety. The use of continuous flow reactors allows for precise temperature and pressure control, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethanesulfinyl chloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form cyclopropylmethanesulfonic acid.

Reduction: Reduction reactions can convert it to cyclopropylmethanesulfinate.

Substitution: It readily undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reactions with nucleophiles like ammonia (NH₃), ethanol (C₂H₅OH), and thiols (RSH) are typically carried out in the presence of a base such as pyridine.

Major Products

Oxidation: Cyclopropylmethanesulfonic acid.

Reduction: Cyclopropylmethanesulfinate.

Substitution: Cyclopropylmethanesulfonamides, cyclopropylmethanesulfonates, and cyclopropylmethanesulfonothioates.

Scientific Research Applications

Cyclopropylmethanesulfinyl chloride has several applications in scientific research:

Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of cyclopropylmethanesulfinyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it may interact with amino groups in proteins, leading to the formation of sulfonamide linkages .

Comparison with Similar Compounds

Similar Compounds

Methanesulfonyl chloride: A simpler analog with the formula CH₃SO₂Cl, used in similar reactions but lacks the cyclopropyl group.

Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride with a tolyl group, commonly used in organic synthesis.

Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.

Uniqueness

Cyclopropylmethanesulfinyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent for introducing the cyclopropylmethanesulfonyl moiety into target molecules, potentially leading to compounds with unique biological and chemical properties .

Biological Activity

Cyclopropylmethanesulfinyl chloride is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

This compound features a cyclopropyl ring attached to a methanesulfinyl chloride functional group. This unique structure contributes to its reactivity and potential interactions with biological systems. The molecular formula is C4H7ClOS, and it has a molecular weight of approximately 150.62 g/mol.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. This capability allows it to interact with various biological nucleophiles, potentially leading to the formation of bioactive derivatives.

Key Mechanisms:

- Nucleophilic Substitution : The methanesulfonyl chloride moiety can react with nucleophiles such as amino acids or other biomolecules, forming sulfonamides or other derivatives that may exhibit pharmacological activity.

- Electrophilic Reactions : The compound can also participate in electrophilic reactions, which may lead to modifications of target proteins or enzymes, impacting their function.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit a range of biological activities, including:

- Antimicrobial Properties : Compounds similar in structure have shown activity against various bacterial strains.

- Neuropharmacological Effects : There is emerging evidence suggesting potential applications in treating neurological disorders, including Alzheimer’s disease and depression.

- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in drug design targeting metabolic pathways.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Neuropharmacology : A study investigated the effects of related compounds on neurotransmitter systems, revealing that cyclopropane derivatives can modulate glutamate receptors, which are crucial in neurodegenerative diseases .

- Antimicrobial Activity : Research demonstrated that cyclopropane-containing compounds exhibit significant antibacterial activity against resistant strains of bacteria .

- Enzyme Interaction Studies : Investigations into enzyme inhibition showed that this compound could effectively inhibit aldehyde dehydrogenase (ALDH), leading to altered metabolic processes in vitro.

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C4H7ClOS |

|---|---|

Molecular Weight |

138.62 g/mol |

IUPAC Name |

cyclopropylmethanesulfinyl chloride |

InChI |

InChI=1S/C4H7ClOS/c5-7(6)3-4-1-2-4/h4H,1-3H2 |

InChI Key |

NBFNMGSIVUAWRA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CS(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.